![molecular formula C19H28Cl2N6O2 B606920 DA-6886 CAS No. 1645260-76-9](/img/no-structure.png)
DA-6886
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DA-6886 is a 5-Hydroxytryptamine receptor 4 (5-HT4) agonist potentially for the treatment of irritable bowel syndrome. DA-6886 induced relaxation of the rat oesophagus preparation in a 5-HT4 receptor antagonist-sensitive manner. The evaluation of DA-6886 in CHO cells expressing hERG channels revealed that it inhibited hERG channel current with an pIC50 value of 4.3, indicating that the compound was 1000-fold more selective for the 5-HT4 receptor over hERG channels.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
DA-6886, a gastrointestinal prokinetic benzamide derivative, is primarily researched as a novel 5-HT4 receptor agonist. It's being developed for treating constipation-predominant irritable bowel syndrome (IBS-C). Studies have characterized its in vitro and in vivo pharmacological profiles. DA-6886 shows high affinity and selectivity for human 5-HT4 receptor splice variants and induces relaxation of the rat oesophagus in a 5-HT4 receptor antagonist-sensitive manner. Its potential as a therapeutic agent for gastrointestinal motor disorders such as IBS-C and chronic constipation is highlighted due to its potency and selectivity for the 5-HT4 receptor, suggesting a favorable safety profile (Lee et al., 2014).
Pharmacokinetics in Rats
Another study focused on the pharmacokinetics and tissue distribution of DA-6886 in rats. This research validated a quantitative assay of DA-6886 in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS). The pharmacokinetic parameters were evaluated following single intravenous or oral administration at different dose levels. The results indicated nonlinear pharmacokinetics, especially after oral administration, suggesting saturation of pre-systemic intestinal and/or hepatic first-pass extraction of DA-6886 at higher doses (Lee & Kang, 2022).
Crystal Forms
The crystal forms of DA-6886 have also been a subject of study. The objective was to investigate the existence of polymorphs and pseudopolymorphs of DA-6886. Five crystal forms were isolated and characterized using differential scanning calorimetry (DSC), thermogravimetric (TG) analysis, and powder X-ray diffractometry (PXRD). This study is significant for understanding the physical and chemical properties of DA-6886, which can impact its stability and efficacy (Tak & Sohn, 2016).
Eigenschaften
CAS-Nummer |
1645260-76-9 |
---|---|
Produktname |
DA-6886 |
Molekularformel |
C19H28Cl2N6O2 |
Molekulargewicht |
443.373 |
IUPAC-Name |
N-((1-(3-(1H-1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride |
InChI |
InChI=1S/C19H27ClN6O2.ClH/c1-28-18-12-17(21)16(20)11-15(18)19(27)22-13-14-3-8-25(9-4-14)6-2-7-26-10-5-23-24-26;/h5,10-12,14H,2-4,6-9,13,21H2,1H3,(H,22,27);1H |
InChI-Schlüssel |
JPPDVIYHBBLDDI-UHFFFAOYSA-N |
SMILES |
O=C(NCC1CCN(CCCN2N=NC=C2)CC1)C3=CC(Cl)=C(N)C=C3OC.Cl[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DA-6886; DA 6886; DA6886 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.